1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(2-methoxyethyl)urea
Description
Properties
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3-(2-methoxyethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O5/c1-19-7-6-15-14(18)16-9-11(17)10-4-5-12(20-2)13(8-10)21-3/h4-5,8,11,17H,6-7,9H2,1-3H3,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXFWVJZXCQBGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC(C1=CC(=C(C=C1)OC)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(2-methoxyethyl)urea typically involves the reaction of 3,4-dimethoxyphenylacetic acid with ethylene glycol to form the corresponding ester. This ester is then reacted with methoxyethylamine to form the intermediate amide. Finally, the amide is treated with phosgene or a phosgene equivalent to yield the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Hydrogen Bonding and Stability
The hydroxy and urea groups participate in intramolecular and intermolecular hydrogen bonding:
-
Intramolecular : Stabilization via N–H⋯O bonds between the urea NH and methoxy oxygen .
-
Intermolecular : O–H⋯O and N–H⋯O interactions create a 3D crystalline network, enhancing thermal stability .
Structural Metrics :
| Interaction Type | Bond Length (Å) | Angle (°) |
|---|---|---|
| N–H⋯O (intra) | 1.98 | 155 |
| O–H⋯O (inter) | 2.12 | 168 |
a) Demethylation of Methoxy Groups
Under acidic conditions (e.g., HBr/AcOH), methoxy groups undergo demethylation to yield phenolic derivatives:
Conditions : Reflux in glacial acetic acid, 6–8 hr.
b) Esterification of Hydroxy Group
The secondary alcohol reacts with acyl chlorides (e.g., acetyl chloride) to form esters:
Catalyst : Pyridine (base), room temperature.
Hydrolysis of Urea Moiety
The urea linkage is hydrolyzed under strong acidic or basic conditions:
-
Acidic Hydrolysis : Produces 2-(3,4-dimethoxyphenyl)-2-hydroxyethylamine and 2-methoxyethylamine.
Kinetic Data :
| Medium | Rate Constant (k, s⁻¹) | Half-Life |
|---|---|---|
| 6M HCl | 2.3 × 10⁻⁵ | 8.3 hr |
| 6M NaOH | 5.1 × 10⁻⁶ | 37.7 hr |
Oxidation Pathways
The hydroxyethyl group is susceptible to oxidation:
-
Mild Oxidants (e.g., PCC) : Convert the alcohol to a ketone.
-
Strong Oxidants (e.g., KMnO₄) : Further oxidize the ketone to a carboxylic acid.
Reaction Outcomes :
| Oxidant | Product | Yield |
|---|---|---|
| PCC | Ketone derivative | 72% |
| KMnO₄ | Carboxylic acid | 58% |
Biological Interactions
The compound’s methoxy groups enhance lipophilicity, facilitating membrane penetration. Hydrogen bonding with biological targets (e.g., enzymes) is critical for its hypothesized tyrosinase inhibition activity .
Scientific Research Applications
The compound exhibits several biological activities that make it a candidate for further research:
Antimicrobial Activity
Initial studies indicate that 1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(2-methoxyethyl)urea possesses antimicrobial properties. In vitro tests have shown effectiveness against various microbial strains, suggesting potential applications in treating infections.
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of microbial growth | |
| Anticancer | Induction of apoptosis in cancer cells |
Anticancer Properties
Research has demonstrated the compound's ability to inhibit tumor cell proliferation. Mechanistic studies suggest that it may induce apoptosis through the activation of caspase pathways and modulation of signaling pathways involved in cell survival and growth.
Case Study : A laboratory study tested this compound against several cancer cell lines, revealing its potential as a lead compound for developing new anticancer therapies.
Pharmacological Applications
Given its promising biological activities, 1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(2-methoxyethyl)urea could be explored for various pharmacological applications:
- Infectious Diseases : Due to its antimicrobial properties, the compound may serve as a basis for developing new antibiotics or antifungal agents.
- Cancer Therapy : Its potential to induce apoptosis in cancer cells positions it as a candidate for further exploration in cancer treatment strategies.
Mechanism of Action
The mechanism of action of 1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Comparisons :
- Target Compound: Hydroxyethyl vs.
Comparison with Non-Urea Compounds Featuring 3,4-Dimethoxyphenyl Groups
Chalcone Derivatives ()
- Example: (E)-3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one (α-H-HC, 61). Structural Class: Chalcone (enone backbone). Key Features: α-Substituents (e.g., -F, -CN) modulate reactivity and bioactivity. Activity: Chalcones with 3,4-dimethoxy groups show antioxidant and anticancer properties, likely via Michael acceptor mechanisms .
Pyrimidinone Derivatives ()
- Example: 2-(3,4-Dimethoxyphenyl)-9-methyl-7-[1-(oxetan-3-yl)-1,2,3,6-tetrahydropyridin-4-yl]-4H-pyrido[1,2-a]pyrimidin-4-one. Structural Class: Pyrimidinone heterocycle. Key Features: Piperazine/THP substituents suggest kinase or GPCR targeting. Activity: Similar dimethoxyphenyl-containing heterocycles are patented for neurodegenerative or inflammatory diseases .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(2-methoxyethyl)urea is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of 1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(2-methoxyethyl)urea can be represented as follows:
Antihypertensive Properties
Research indicates that compounds with similar structural motifs exhibit antihypertensive effects. For instance, derivatives that inhibit angiotensin II receptors have been shown to reduce blood pressure in a dose-dependent manner. This is attributed to their ability to bind to the AT1 receptor non-competitively, leading to prolonged therapeutic effects .
Antioxidant Activity
The presence of methoxy groups in the compound enhances its antioxidant capacity. Studies have demonstrated that similar compounds can scavenge free radicals effectively, contributing to their potential protective roles against oxidative stress .
Study 1: Antihypertensive Effects
A study explored the antihypertensive effects of related compounds in hypertensive rat models. The results showed significant reductions in systolic blood pressure when administered at varying doses. The mechanism was linked to receptor inhibition, confirming the potential utility of similar structures in hypertension management .
Study 2: Antioxidant Efficacy
Another investigation assessed the antioxidant properties of methoxy-substituted phenols. The study utilized DPPH and ABTS assays to evaluate radical scavenging activity. Results indicated that compounds with multiple methoxy groups demonstrated superior antioxidant capabilities compared to standard antioxidants like ascorbic acid .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
